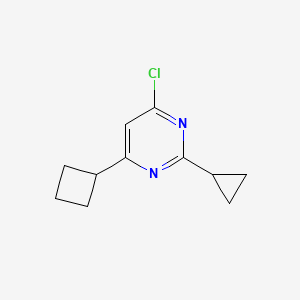

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine

Description

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclobutyl substituent at position 6, and a cyclopropyl group at position 2. Its molecular formula is inferred as C₁₁H₁₂ClN₂, with a molecular weight of approximately 205.7 g/mol (based on structural analogs) . The pyrimidine core provides a planar aromatic system, while the cyclobutyl and cyclopropyl groups introduce steric bulk and electronic effects. The chloro group at position 4 is electron-withdrawing, influencing reactivity at adjacent positions. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may enhance binding affinity in drug design or modulate physicochemical properties in material applications .

Properties

IUPAC Name |

4-chloro-6-cyclobutyl-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCBZADGUPLZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine is a pyrimidine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 211.68 g/mol

- CAS Number : 1412954-23-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine atom and cyclopropyl groups enhance its binding affinity, potentially allowing it to modulate various biochemical pathways involved in cellular processes.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth.

Table 1: IC Values for Related Compounds

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| This compound | FLT3 | TBD |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | FLT3 | 49 |

| 6-(Chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidin-4-amine | FLT3 | TBD |

Enzymatic Inhibition

The compound has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways. Inhibitors of PDE2, for example, have shown promise in treating neurological disorders.

Case Studies

- FLT3 Inhibition : A study demonstrated that related pyrimidine derivatives significantly inhibited FLT3 kinase activity, which is critical in certain leukemias. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrimidine ring in enhancing inhibitory potency.

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited moderate cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent.

Comparison with Similar Compounds

Key Comparative Insights

The chloro group at position 4 directs electrophilic substitution to positions 5 and 6, similar to analogs like 2-Chloro-4-cyclobutyl-6-methylpyrimidine .

Physicochemical Properties

- Lipophilicity : The cycloalkyl substituents in the target compound enhance lipophilicity (logP ~2.8 estimated), favoring membrane permeability in drug candidates. In contrast, analogs with polar groups (e.g., NH₂ in or OCH₃ in ) exhibit lower logP values.

- Boiling Point : The cyclobutyl group contributes to a higher boiling point (~300–310°C) compared to methyl-substituted analogs (e.g., 305.1°C in ).

Reactivity and Applications Nucleophilic Substitution: The chloro group in the target compound is more reactive than methoxy or amino groups in analogs like 4-Chloro-6-methoxy-2-methylpyrimidine , making it a candidate for Suzuki coupling or amination reactions. Biological Activity: Cycloalkyl substituents are associated with improved target selectivity in kinase inhibitors, contrasting with deuterated analogs (e.g., ) used in metabolic studies.

Research Findings and Trends

- Synthetic Utility : The target compound’s substitution pattern allows modular synthesis of diverse heterocycles, as seen in analogs like 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine .

Preparation Methods

Synthesis of 2-Amino-4-hydroxypyrimidine Intermediate

- A ketoester (formula 1) is reacted with an excess of a guanidine derivative (formula 2) in a protic solvent, preferably ethanol.

- The reaction is carried out at reflux temperature for 6 to 24 hours, optimally about 16 hours.

- This yields a 2-amino-4-hydroxypyrimidine derivative (formula 3), which is isolated by conventional methods and preferably used directly in the next step without further purification.

Chlorination to 4-Chloropyrimidine

- The 2-amino-4-hydroxypyrimidine is treated with a chlorinating agent, preferably phosphorus oxychloride (POCl3), under reflux conditions.

- The reaction time ranges from 30 minutes to 8 hours, with 2 hours being optimal.

- This converts the 4-hydroxy group to a 4-chloro substituent, yielding a 2-amino-4-chloropyrimidine derivative (formula 4).

- The product is isolated and recrystallized before further use.

Introduction of Cyclobutyl and Cyclopropyl Groups

- The 4,6-dichloropyrimidine derivative (formula 4) is selectively substituted at the 6-position with a cyclobutyl group by reaction with the corresponding cyclobutyl nucleophile or via palladium-catalyzed cross-coupling.

- Similarly, the 2-position is functionalized with a cyclopropyl group, often introduced via organolithium intermediates or boronic acid derivatives.

- Typical conditions for palladium-catalyzed coupling involve aqueous solvent mixtures (ethanol, water, dimethoxyethane) with palladium tetrakistriphenylphosphine catalyst and an inorganic base such as sodium carbonate.

- Reactions are conducted at reflux temperatures (~80-90°C) for 5 to 30 hours, commonly around 14 hours.

- After reaction completion, products are purified by recrystallization or chromatography.

Detailed Reaction Conditions and Reagents

| Step | Reactants/Intermediates | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 2-Amino-4-hydroxypyrimidine synthesis | Ketoester + Guanidine derivative | Ethanol (protic solvent) | Reflux (approx. 78°C) | 6–24 hours (opt. 16 h) | Excess guanidine used; direct use of product preferred |

| Chlorination to 4-chloropyrimidine | 2-Amino-4-hydroxypyrimidine + POCl3 | Neat or solvent-free | Reflux (approx. 105°C) | 30 min – 8 h (opt. 2 h) | Phosphorus oxychloride preferred chlorinating agent |

| Substitution at 6- and 2-positions | 4,6-Dichloropyrimidine + cyclobutyl/cyclopropyl nucleophiles or boronic acids | Ethanol/water/dimethoxyethane | Reflux (~80-90°C) | 5–30 h (opt. 14 h) | Pd catalyst (Pd(PPh3)4), base (Na2CO3) used |

Alternative and Supporting Methods

- The 4,6-dichloropyrimidine intermediate can be converted to 6-alkoxy-4-chloropyrimidine derivatives by reaction with alcohols in the presence of bases such as potassium hydroxide or potassium tert-butoxide at 10–100°C for 5 minutes to 10 hours.

- Organolithium reagents (e.g., n-butyl lithium) can be used to generate boronic acid derivatives from bromoaryl precursors, which then participate in palladium-catalyzed coupling to introduce the cyclopropyl group at the 2-position.

- The final product purification involves recrystallization or chromatographic techniques to ensure high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product | Duration |

|---|---|---|---|---|

| 1 | Condensation (Ketoester + Guanidine) | Ketoester, Guanidine derivative, Ethanol, Reflux | 2-Amino-4-hydroxypyrimidine | 6–24 h |

| 2 | Chlorination | Phosphorus oxychloride, Neat, Reflux | 2-Amino-4-chloropyrimidine | 0.5–8 h |

| 3 | Substitution/Coupling | Cyclobutyl/cyclopropyl nucleophiles or boronic acids, Pd catalyst, Base, Ethanol/water/DME, Reflux | This compound | 5–30 h |

| 4 | Purification | Recrystallization or Chromatography | Pure final compound | Variable |

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 4-Chloro-6-cyclobutyl-2-cyclopropylpyrimidine?

- Methodological Answer :

- Protective Gear : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to mitigate exposure to volatile intermediates .

- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., cyclobutyl/cyclopropyl protons appear as distinct multiplet signals) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., expected [M+H] for CHClN: 228.0698) .

- HPLC Purity Check : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Cyclization Reactions : Start with 4,6-dichloropyrimidine, substitute positions 2 and 6 with cyclopropane and cyclobutane via nucleophilic aromatic substitution (NAS). Use anhydrous DMF as solvent and NaH as base at 80°C for 12 hours .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)) improve yields in cross-coupling reactions for cyclobutyl introduction .

Advanced Research Questions

Q. How do steric effects from cyclobutyl/cyclopropyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Steric Hindrance Analysis : Cyclopropane’s rigid structure creates significant steric bulk, slowing NAS at the 2-position. Use kinetic studies (e.g., monitoring reaction rates via NMR) to compare substitution rates with less bulky analogs .

- Computational Modeling : Employ density functional theory (DFT) to calculate transition-state energies and identify steric bottlenecks .

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Variable Screening : Use design-of-experiments (DoE) to test temperature (60–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (1–5 mol% Pd).

- Yield Comparison Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc) | DMF | 80 | 72 | |

| CuI | Toluene | 100 | 58 |

- Conclusion : Pd catalysts in DMF provide higher yields due to better stabilization of intermediates .

Q. How can discrepancies in reported reaction yields for derivatives be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (catalyst, solvent, purity of starting materials) to isolate variables .

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., dehalogenation or ring-opening) that may reduce yields .

Data Contradiction Analysis

Q. Why do some studies report lower yields when introducing cyclobutyl groups via NAS?

- Methodological Answer :

- Competitive Pathways : Cyclobutyl’s strain may favor elimination over substitution. Monitor reactions with in-situ IR to detect intermediates .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states better than non-polar solvents (toluene), as shown in kinetic studies .

Structural and Mechanistic Insights

Q. What advanced techniques characterize the crystal structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsional strain using single-crystal diffraction (e.g., cyclopropane C-C-C angle ≈ 60°) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to predict packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.